![molecular formula C11H14BrMgN B6288966 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 480424-80-4](/img/structure/B6288966.png)

2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

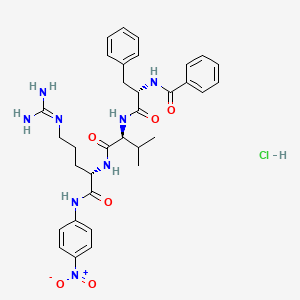

説明

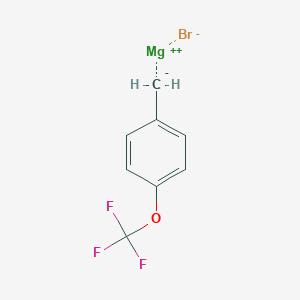

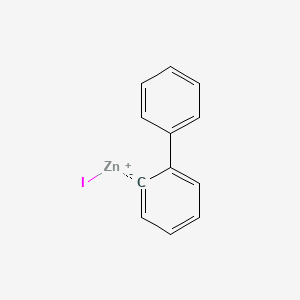

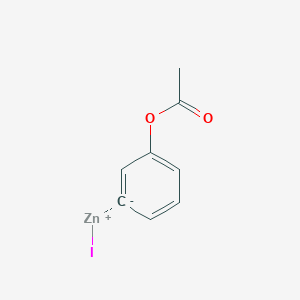

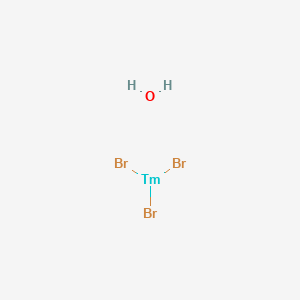

“2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a Grignard reagent with the molecular formula C11H14BrMgN and a molecular weight of 264.44 g/mol. It is commonly used in chemical synthesis .

Molecular Structure Analysis

The molecule is complex and forms an adduct with two OR2 ligands from the ether or THF solvent. The Mg atom is tetrahedral and obeys the octet rule .Chemical Reactions Analysis

This compound is used as a Grignard reagent in chemical synthesis . Grignard reagents are known for their role in Grignard reactions, which are a key step in the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis

This compound is a highly flammable liquid and vapor. It may form explosive peroxides and reacts violently with water . It has a concentration of 0.25 M in THF and a density of 0.919 g/mL at 25 °C .科学的研究の応用

1. Use in Grignard Reactions

2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, as a Grignard reagent, has been used in various ring-opening reactions and synthesis processes. For example, Miyadera (1965) discussed its use in Grignard reactions with monomethylquinolizinium bromides, leading to disubstituted pyridines, indicating its potential in complex organic synthesis (Miyadera, 1965).

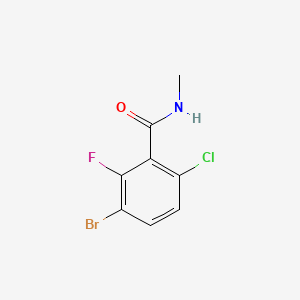

2. Synthesis of Polyhalogenoaromatic Compounds

Binns and Suschitzky (1971) explored its application in producing polyhalogenoaromatic compounds, particularly in reactions with pentachloropyridine 1-oxide, demonstrating its utility in synthesizing diversified organic compounds (Binns & Suschitzky, 1971).

3. Stereoselectivity in Organic Reactions

Stocker et al. (1960) investigated the stereoselectivities in reactions involving this reagent, noting its influence on the formation of adjacent asymmetric carbon atoms. This highlights its role in determining the stereochemical outcomes of chemical reactions (Stocker et al., 1960).

4. Synthesis of Antispasmodic Agents

Kato et al. (1980) utilized this reagent in the synthesis of N-alkyl diarylmethyleneindolizidinium bromides, showcasing its application in the development of medicinal compounds with anticholinergic activity (Kato et al., 1980).

5. Diastereoselective Additions in Organic Chemistry

Bai and Eliel (1992) studied the diastereoselective addition of this reagent to various organic compounds, further emphasizing its role in achieving specific stereochemical configurations in product molecules (Bai & Eliel, 1992).

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide involves the reaction of 2-bromomethylphenyl magnesium bromide with pyrrolidine in tetrahydrofuran solvent.", "Starting Materials": [ "2-bromomethylphenyl magnesium bromide", "pyrrolidine", "tetrahydrofuran" ], "Reaction": [ "Add 2-bromomethylphenyl magnesium bromide to tetrahydrofuran solvent under inert atmosphere.", "Add pyrrolidine to the reaction mixture dropwise while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture to room temperature and quench with water.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide as a white solid." ] } | |

CAS番号 |

480424-80-4 |

分子式 |

C11H14BrMgN |

分子量 |

264.44 g/mol |

IUPAC名 |

magnesium;1-(phenylmethyl)pyrrolidine;bromide |

InChI |

InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |

InChIキー |

WJCUFESQPAZURD-UHFFFAOYSA-M |

SMILES |

C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |

正規SMILES |

C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)